molecular formula C25H27N5O2S B11318457 4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether

4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether

Cat. No.: B11318457
M. Wt: 461.6 g/mol
InChI Key: PGRVEJVKTLXQSB-UHFFFAOYSA-N
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Description

4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thienyl group: This step involves the use of thiophene derivatives under specific reaction conditions.

    Attachment of the ethoxyphenyl ethyl ether moiety: This is typically done through an etherification reaction using ethoxyphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Triazoles: Widely studied for their pharmacological potentials, including antifungal and antiviral activities.

    Pyrimidines: Commonly found in many biologically active compounds, including anticancer and antiviral agents.

Uniqueness

4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties. The presence of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, along with the thienyl and ethoxyphenyl ethyl ether moieties, makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H27N5O2S

Molecular Weight

461.6 g/mol

IUPAC Name

10-[2-(3,4-diethoxyphenyl)ethyl]-11,12-dimethyl-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H27N5O2S/c1-5-31-19-10-9-18(14-20(19)32-6-2)11-12-29-17(4)16(3)22-24(29)26-15-30-25(22)27-23(28-30)21-8-7-13-33-21/h7-10,13-15H,5-6,11-12H2,1-4H3

InChI Key

PGRVEJVKTLXQSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CS5)C)C)OCC

Origin of Product

United States

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